2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
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Overview
Description
2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound that features a benzimidazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include o-phenylenediamine, salicylaldehyde, and various phenolic acids .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses ethanol as a solvent and ammonium chloride as a catalyst under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Pharmacology: The compound is studied for its enzyme inhibitory activities, particularly against α-glycosidase.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzimidazole and triazole rings play a crucial role in this binding process.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenyl-1H-benzimidazole and 2-(1H-1,3-benzodiazol-2-yl)phenol.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms.
Uniqueness
2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is unique due to its combined benzimidazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C27H25N5OS |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C27H25N5OS/c33-24(20-11-3-1-4-12-20)19-34-27-31-30-26(32(27)21-13-5-2-6-14-21)18-10-9-17-25-28-22-15-7-8-16-23(22)29-25/h1-8,11-16H,9-10,17-19H2,(H,28,29) |
InChI Key |
YRBPIQJMLSHZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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